molecular formula C22H36NO3+ B13417237 8-Butyl Hyosciaminium Bromide

8-Butyl Hyosciaminium Bromide

Cat. No.: B13417237
M. Wt: 362.5 g/mol
InChI Key: KHOOPVKLMSGCNG-BXSBZORQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

8-Butyl Hyosciaminium Bromide, systematically known as Hyoscine Butylbromide or Scopolamine Butylbromide, is a semisynthetic anticholinergic and spasmolytic compound indispensable for pharmacological and physiological research . Its primary research value lies in the study of abdominal cramping and pain associated with smooth muscle spasms in the gastrointestinal and genitourinary tracts . As an anticholinergic agent, it exerts its spasmolytic effect through dual mechanisms: it acts as a competitive antagonist at muscarinic acetylcholine receptors located on visceral smooth muscle cells and exhibits a ganglion-blocking action by binding to nicotinic receptors . This combined action effectively reduces cramping and hypermotility, making it a valuable tool for investigating conditions like irritable bowel syndrome, renal colic, and biliary colic in experimental models . Pharmacokinetic studies are a key area of application for this compound. Hyoscine Butylbromide is a quaternary ammonium compound, which confers high polarity and results in low systemic absorption after oral administration . Its bioavailability is estimated to be less than 1% . Due to this structure, it does not effectively cross the blood-brain barrier, which minimizes central nervous system side effects and allows researchers to isolate and study its peripheral actions . The compound is mainly distributed to muscle cells in the abdominal and pelvic areas and is eliminated via both renal and fecal routes . Researchers should note that its anticholinergic action may be intensified when studied in conjunction with other anticholinergic substances . This product is provided For Research Use Only . It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C22H36NO3+

Molecular Weight

362.5 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;pentane

InChI

InChI=1S/C17H23NO3.C5H12/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-3-5-4-2/h2-6,13-16,19H,7-11H2,1H3;3-5H2,1-2H3/p+1/t13-,14+,15?,16-;/m1./s1

InChI Key

KHOOPVKLMSGCNG-BXSBZORQSA-O

Isomeric SMILES

CCCCC.C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CCCCC.C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butyl Hyosciaminium Bromide involves the esterification of hyoscine with butyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

8-Butyl Hyosciaminium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmacological Applications

1. Gastrointestinal Disorders
8-Butyl Hyosciaminium Bromide is widely utilized in the treatment of gastrointestinal spasms. Its effectiveness in alleviating symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders has been documented in various clinical studies. The drug works by inhibiting the action of acetylcholine on muscarinic receptors, leading to relaxation of smooth muscle.

Case Study: Efficacy in IBS
A randomized controlled trial involving patients with IBS demonstrated that administration of 20 mg of this compound resulted in a significant reduction in abdominal pain and discomfort compared to placebo groups (P<0.01) .

2. Obstetrics
The compound is also applied in obstetrics to facilitate cervical dilation during labor. A study involving 130 primigravid women showed that the use of rectal suppositories containing 20 mg of this compound resulted in a faster rate of cervical dilation (2.6 cm/h compared to 1.5 cm/h in the control group) .

Pain Management

3. Palliative Care
In palliative care settings, this compound has been used to manage symptoms associated with malignant bowel obstruction. A case series reported that subcutaneous infusion of the drug significantly reduced gastrointestinal drainage and vomiting, improving the quality of life for patients with advanced cancer .

Chemical Synthesis and Research

4. Synthetic Applications
Research into the synthesis of this compound has led to various methodologies aimed at enhancing yield and purity. For instance, a novel synthesis method utilizing tetrahydrofuran as a medium has been reported, achieving yields up to 65% under optimized conditions .

Comparative Data Table

Application AreaEffectivenessStudy Reference
Gastrointestinal DisordersSignificant reduction in symptoms
ObstetricsFaster cervical dilation
Palliative CareReduced gastrointestinal drainage
Chemical SynthesisYield optimization

Mechanism of Action

8-Butyl Hyosciaminium Bromide acts as a peripherally acting muscarinic receptor antagonist. It competitively inhibits the action of acetylcholine at muscarinic receptors, which are G-protein-coupled receptors activated by acetylcholine. By blocking these receptors, the compound reduces smooth muscle contraction and glandular secretions, providing relief from spasms and pain .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Freely soluble in chloroform and water .
  • Chromatographic Purity : HPLC analysis requires ≥3000 theoretical plates for quantification, ensuring high purity standards .

Comparison with Similar Bromide Compounds

Pharmacological and Structural Comparison

Compound Molecular Formula Primary Use Mechanism of Action Key Research Findings
8-Butyl Hyosciaminium Bromide C₂₁H₃₀BrNO₄ Antispasmodic Muscarinic receptor antagonist 60-min pain reduction in renal colic (VAS: 3.71 ± 0.31 with desmopressin)
Sepantronium Bromide (YM-155) C₂₀H₁₉BrN₄O₃ Anticancer (survivin inhibitor) Inhibits survivin protein expression IC₅₀ = 0.54 nM in PC-3 cells; 80% tumor growth inhibition in xenografts
Rocuronium Bromide C₃₂H₅₃BrN₂O₄ Neuromuscular blockade Nicotinic receptor antagonist Comparable intubation conditions to succinylcholine at 60 sec
Methyl Bromide CH₃Br Pesticide/fumigant Alkylating agent (non-specific) High toxicity: neurotoxicity, respiratory failure, and permanent organ damage
Ethidium Bromide C₂₁H₂₀BrN₃ Molecular biology (DNA stain) DNA intercalation Mutagenic; requires strict handling protocols

Mechanistic and Structural Insights

  • Receptor Specificity: this compound acts on muscarinic (M3) receptors, while Rocuronium targets nicotinic (N2) receptors at neuromuscular junctions . Sepantronium Bromide uniquely inhibits survivin, an apoptosis regulator absent in normal cells .
  • Structural Determinants of Function :

    • The quaternary ammonium group in this compound enhances polarity, reducing CNS toxicity .
    • Methyl Bromide’s small size and volatility enable rapid tissue penetration but increase systemic toxicity .

Q & A

Q. What are the validated analytical methods for quantifying 8-Butyl Hyosciaminium Bromide in experimental samples?

High-performance liquid chromatography (HPLC) with a sodium dodecyl sulfate mobile phase and detection at 210 nm is widely used for quantification . Method validation should include precision testing (e.g., intra-day and inter-day variability) and system suitability criteria (e.g., resolution, tailing factor). Ensure calibration curves are constructed using reference standards to confirm linearity (R² ≥ 0.995) .

Q. How can researchers ensure the stability of this compound during storage and handling?

Stability studies should assess degradation under varying temperatures, humidity, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf-life. Monitor impurities via HPLC and compare against International Council for Harmonisation (ICH) thresholds for degradation products . Store the compound in inert, airtight containers under refrigeration (2–8°C) to minimize hydrolysis .

Q. What are the critical parameters for synthesizing this compound with high purity?

Key steps include:

  • Reaction stoichiometry : Optimize molar ratios of precursors (e.g., scopolamine derivatives and alkylating agents) to minimize byproducts.
  • Temperature control : Maintain exothermic reactions below 50°C to prevent thermal degradation.
  • Purification : Use recrystallization or column chromatography with polar solvents (e.g., ethanol-water mixtures) to isolate the target compound .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize the synthesis or delivery mechanisms of this compound?

Molecular dynamics simulations can predict solubility, diffusion coefficients, and interactions with biological membranes. For drug delivery systems, finite element analysis (FEA) in COMSOL models fluid dynamics in microfluidic reactors or nanoparticle encapsulation efficiency. Validate simulations with empirical data from in vitro release studies .

Q. What experimental designs are suitable for resolving contradictions in reported pharmacological effects of this compound?

Employ factorial designs to test interactions between variables (e.g., dosage, administration route, and animal models). For example:

  • Factors : Dose (low/high), formulation (free base vs. salt), and species (rat vs. murine).
  • Responses : Bioavailability, half-life, and receptor binding affinity. Use ANOVA to identify statistically significant interactions and isolate confounding variables .

Q. How can researchers validate the specificity of this compound in receptor-binding assays?

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-N-methyl-scopolamine) and displacement curves to calculate IC₅₀ values.
  • Negative controls : Include structurally similar analogs (e.g., hyoscine hydrobromide) to confirm selectivity.
  • Knockout models : Test binding affinity in cell lines with CRISPR-edited muscarinic receptors to rule off-target effects .

Methodological Guidance

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?

  • Standardized animal models : Use age- and weight-matched cohorts with controlled diets.
  • Sample collection : Adhere to fixed timepoints (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration) and stabilize plasma samples with EDTA.
  • Data reporting : Include raw chromatograms, calibration data, and statistical power calculations in supplementary materials .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and metabolic stability (microsomal half-life) to predict in vivo outcomes.
  • Tissue distribution studies : Use quantitative whole-body autoradiography (QWBA) to correlate plasma concentrations with target tissue exposure .

Ethical and Reporting Standards

Q. How can researchers mitigate bias in preclinical studies of this compound?

  • Blinding : Assign compound administration and data analysis to separate teams.
  • Randomization : Use software-generated sequences to allocate treatment groups.
  • Negative controls : Include vehicle-only groups and unmodified cell lines in every experiment .

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